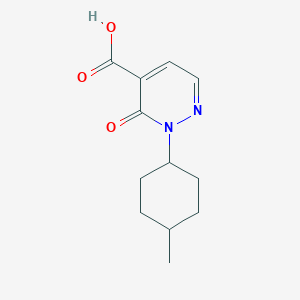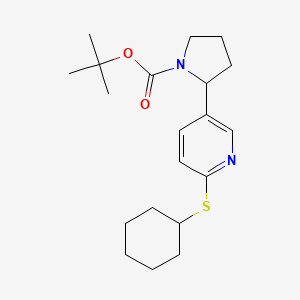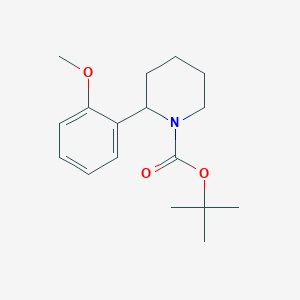![molecular formula C11H14N2O3S B11801007 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. The ethylsulfonyl group is introduced through sulfonation reactions, and the ethanamine moiety is added via amination reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .
Chemical Reactions Analysis
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzo[d]oxazole ring or the ethylsulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzo[d]oxazole ring can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine include other benzo[d]oxazole derivatives with different substituents. For example:
1-(5-(Methylsulfonyl)benzo[d]oxazol-2-yl)ethanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)methanamine: Similar structure but with a methanamine moiety instead of an ethanamine moiety. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1-(5-ethylsulfonyl-1,3-benzoxazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
YXGXOTLZFVTUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


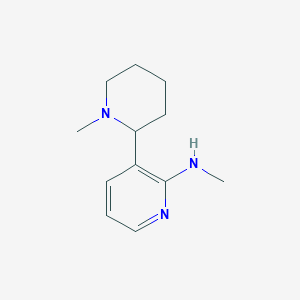
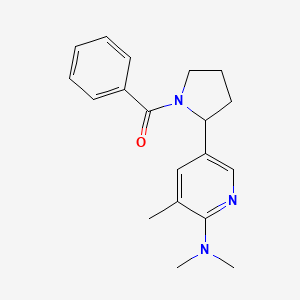
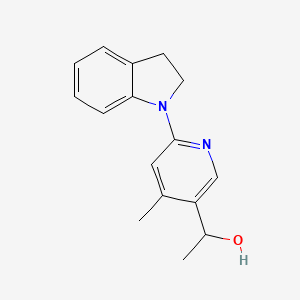
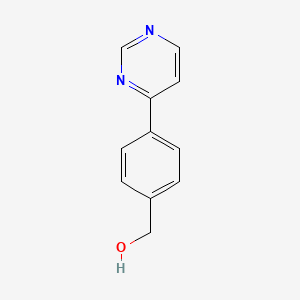

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)

